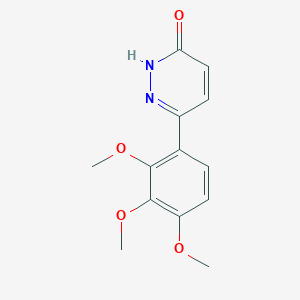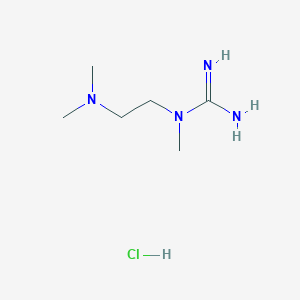
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride
Übersicht
Beschreibung
2-Chloro-N,N-dimethylethylamine hydrochloride, a compound with a similar structure, is widely used as an intermediate and starting reagent for organic synthesis . It’s also used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Synthesis Analysis
A synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed in a patent . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular formula of 2-Chloro-N,N-dimethylethylamine hydrochloride is (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .Chemical Reactions Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylethylamine hydrochloride is a solid at 20°C . It’s hygroscopic, meaning it readily absorbs moisture from the air . It has a melting point of 201-204°C .Wissenschaftliche Forschungsanwendungen
Guanidine Derivatives in Medical Research
Guanidine derivatives, including N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride, play a significant role in medical research due to their wide range of biological activities. These compounds are involved in various therapeutic applications, from neurodegenerative disorders to antimicrobial treatments. For instance, guanidine-containing polyhydroxyl macrolides have been identified as potential antimicrobial agents, showcasing broad-spectrum antibacterial and antifungal activities. The guanidyl side chain, in particular, targets lipoteichoic acid of Staphylococcus aureus, suggesting a pathway for developing antimicrobial and anti-inflammatory drugs (Song et al., 2019).
Guanidine Complexes in Bioinorganic Chemistry and Catalysis
Research on guanidine copper complexes has revealed their diverse structural characteristics and applications in bioinorganic chemistry and catalysis. These complexes demonstrate a variety of coordination modes, highlighting the unique donor properties of guanidine derivatives. Their ability to distribute the metal's formal positive charge across the guanidine unit underscores their utility beyond simple σ-donating ligands, paving the way for their application in addressing complex problems across several chemical fields (Bienemann et al., 2011).
Application in Antihypertensive Therapy
Guanfacine, a phenylacetyl-guanidine derivative related to N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride, has been extensively studied for its antihypertensive properties. As a centrally acting alpha-adrenoceptor agonist, guanfacine effectively reduces blood pressure in patients with essential hypertension. Its pharmacokinetic profile allows for once-daily dosing, and it is generally well-tolerated, with a lower incidence of side effects such as dry mouth, sedation, orthostatic hypotension, and sexual dysfunction compared to other centrally acting antihypertensives. These characteristics make guanfacine an effective alternative in the treatment of hypertension, showcasing the potential therapeutic applications of guanidine derivatives in cardiovascular disorders (Sorkin & Heel, 1986).
Safety And Hazards
Zukünftige Richtungen
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential future applications in the field of polymer chemistry .
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.ClH/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVDEEMKRMZZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



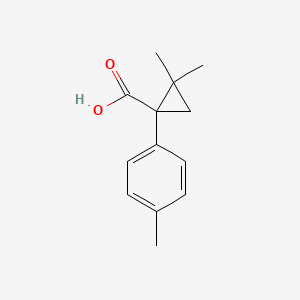

![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)
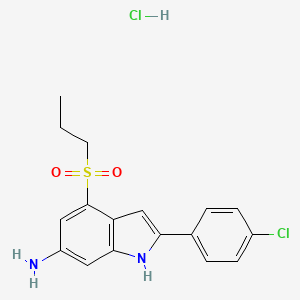

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)
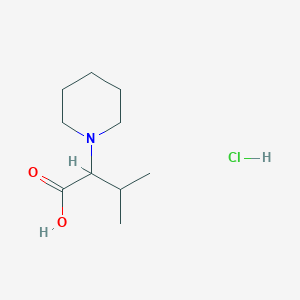

![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

